2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-8(12)10(15)13-4-3-11(7-13)6-9(14)2-5-16-11/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXIGCVXDYTCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CC(CCO2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the spirocyclic 6-oxa-2-azaspiro[4.5]decane core.
- Introduction of the 9-hydroxy substituent on the spiro ring.
- Attachment of the 2-chloro-propanone moiety at the nitrogen atom of the azaspiro ring.
The synthetic approach is modular, often starting from commercially available or easily synthesized spirocyclic amines and ketones, followed by functional group transformations and coupling reactions.
Preparation of the 6-Oxa-2-azaspiro[4.5]decane Core
The 6-oxa-2-azaspiro[4.5]decane scaffold is a key intermediate and can be prepared by cyclization reactions involving amino alcohols and appropriate di-functionalized reagents.
- According to Ambeed data, 1-oxa-8-azaspiro[4.5]decane hydrochloride can be synthesized with high yields (up to 98%) by treating the corresponding tert-butyl ester with methanolic hydrogen chloride at room temperature for 3 hours.
- The spirocyclic amine hydrochloride salt is then used as a nucleophile in further coupling reactions.
Coupling with 2-Chloropropanone Moiety
The key step in the preparation of 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is the attachment of the 2-chloropropanone group to the nitrogen of the azaspiro ring:
- This is typically achieved by nucleophilic substitution or acylation reactions using 2-chloropropanoyl derivatives.
- Triethylamine or other bases are used to deprotonate the azaspiro amine, facilitating nucleophilic attack on the electrophilic chloroketone.
- Reaction conditions vary but often involve stirring at room temperature or mild heating for extended periods (e.g., 18 hours at 20–80°C) to achieve good yields (47–65% reported).
Representative Synthetic Procedure
Analytical and Purification Methods
- Purification is commonly performed by flash column chromatography on silica gel using gradients of ethyl acetate/hexane mixtures.
- Characterization includes ^1H NMR spectroscopy, LCMS, and melting point analysis to confirm structure and purity.
- Reported NMR data align with the expected chemical shifts for the spirocyclic and ketone moieties.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Impact of Chlorine Position
Role of the Hydroxyl Group
- The 9-hydroxy group in the target compound and its 3-chloro analog enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, whereas the non-hydroxy analog exhibits lower polarity .
- Hydroxyl absence in CAS 2098090-74-3 increases volatility and flammability risks, necessitating stringent storage protocols .
Crystallographic Insights
- While direct data are unavailable, tools like SHELX and ORTEP-3 (used for small-molecule crystallography) could resolve the spirocyclic conformation and hydrogen-bonding networks .
Biological Activity
2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, with the CAS number 2097947-53-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 261.74 g/mol. The structure includes a spirocyclic moiety, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2097947-53-8 |
| Molecular Formula | C₁₂H₂₀ClNO₃ |
| Molecular Weight | 261.74 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research has indicated that compounds featuring similar spirocyclic structures exhibit significant antimicrobial activity. For instance, derivatives with a spirocyclic backbone have been shown to possess antibacterial and antifungal properties comparable to established antibiotics like penicillin and fluconazole .
A study on related compounds demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis, highlighting the potential of spirocyclic compounds in treating resistant infections .
Inhibition of Photosynthetic Electron Transport
Compounds similar to this compound have also been evaluated for their ability to inhibit photosynthetic electron transport in plants. This activity is crucial for developing herbicides that target specific pathways in plants without affecting non-target species .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to cell death in pathogens.
- Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt microbial membranes, increasing permeability and leading to cell lysis.
- Interaction with DNA/RNA : Some spirocyclic compounds have been reported to interfere with nucleic acid synthesis, thereby inhibiting cell replication.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several spirocyclic derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development.
Case Study 2: Herbicidal Activity
In another study focused on herbicidal applications, researchers tested the effects of spirocyclic compounds on the photosynthetic efficiency of spinach chloroplasts. The findings revealed that these compounds significantly inhibited photosynthetic electron transport, indicating their potential utility as herbicides targeting specific plant species while minimizing collateral damage to beneficial flora .
Q & A
Q. What are the key synthetic strategies for 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one?
Methodological Answer: The synthesis involves multi-step procedures optimized for spirocyclic systems. Key steps include:
- Functional Group Introduction : Chlorination at the propanone position using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions.
- Spirocyclization : Formation of the 6-oxa-2-azaspiro[4.5]decane core via acid-catalyzed cyclization, often requiring precise temperature control (0–5°C) to avoid side reactions.
- Hydroxylation : Selective oxidation or protection/deprotection strategies to introduce the 9-hydroxy group without disrupting the spirocyclic framework.
Optimization : Reaction conditions (solvent polarity, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield (typically 60–75%) and purity (>95% by HPLC). Chromatography (e.g., flash column) is critical for purification .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR confirm the spirocyclic structure, with characteristic shifts for the azaspiro NH (δ 2.5–3.5 ppm) and carbonyl (δ 200–210 ppm).
- FTIR : Stretching vibrations for C=O (~1700 cm) and O–H (~3400 cm) validate functional groups.
- Crystallography :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL (for small molecules) refines anisotropic displacement parameters, resolving disorder in the spirocyclic ring (R-factor < 0.05).
- Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting bond angles and torsional strain in the spiro system .
Advanced Research Questions
Q. How can contradictions in crystallographic data for spirocyclic compounds be resolved?
Methodological Answer: Discrepancies often arise from:
- Ring Puckering : Use Cremer-Pople parameters to quantify puckering amplitudes (e.g., Å for six-membered rings) and phase angles. Compare with DFT-optimized geometries to validate experimental data .
- Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms, while SQUEEZE in PLATON removes solvent electron density artifacts.
- Validation Tools : CheckCIF flags outliers in bond lengths/angles. Cross-validate with independent datasets (e.g., synchrotron vs. lab-source) .
Q. What experimental design challenges arise in studying the compound’s biological activity?
Methodological Answer:
- Target Selectivity : The spirocyclic scaffold may bind non-specifically to hydrophobic enzyme pockets. Mitigate via:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 9-methoxy or 6-thia derivatives) to isolate pharmacophores.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish specific vs. non-specific interactions.
- Metabolic Stability :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t). LC-MS/MS tracks hydroxylation at the 9-position as a major degradation pathway.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. How do functional group modifications impact reactivity in spirocyclic analogs?
Methodological Answer:
| Modification | Impact on Reactivity | Example |
|---|---|---|
| 9-Hydroxy → 9-Methoxy | Reduces hydrogen-bonding capacity; increases lipophilicity (logP +0.5) | Lower solubility in aqueous buffers |
| 6-Oxa → 6-Thia | Enhances nucleophilicity; alters ring strain (ΔG‡ +5 kcal/mol) | Faster SN2 reactions with alkyl halides |
| Propanone → Propanenitrile | Shifts electrophilic character; stabilizes via resonance | Higher stability under acidic conditions |
Data Contradiction Analysis
Q. How to address conflicting NMR and computational data for spirocyclic conformers?
Methodological Answer:
- Dynamic Effects : Low-temperature NMR (−40°C) slows ring inversion, resolving split signals for axial/equatorial conformers.
- DFT Calculations : Compare H chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data. Deviations >0.3 ppm suggest unaccounted solvent effects or rotameric states.
- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to identify dominant conformers. Clustering analysis (RMSD < 0.2 Å) validates populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
